Uracil

説明

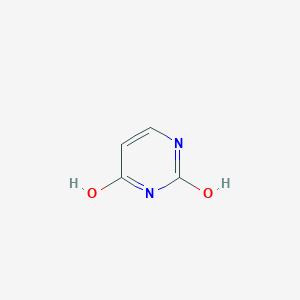

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Uracil in Ribonucleic Acid Rna Structure and Function

Uracil's Integration into RNA Primary Structure

In RNA, this compound is incorporated into the primary structure as part of a ribonucleotide. Each RNA nucleotide consists of three components: a five-carbon sugar called ribose, a phosphate (B84403) group, and a nitrogenous base, which can be this compound. libretexts.orgmsstate.edujove.com The this compound base is attached to the 1' carbon of the ribose sugar. libretexts.orgmsstate.edujove.com Adjacent nucleotides are then linked together by phosphodiester bonds, which form between the phosphate group of one nucleotide and the 3'-hydroxyl group of the ribose sugar of the next nucleotide. libretexts.orgjove.comlibretexts.org This creates a sugar-phosphate backbone, with the nitrogenous bases, including this compound, protruding from it. msstate.edubritannica.com RNA synthesis, or transcription, occurs in a 5' to 3' direction, meaning new nucleotides are always added to the 3' end of the growing RNA chain. jove.com

This compound's Role in RNA Secondary and Tertiary Structure Formation

This compound plays a critical role in the formation and stabilization of RNA's complex secondary and tertiary structures through various base-pairing interactions. jove.comwikipedia.orggeeksforgeeks.org

Canonical this compound-Adenine Base Pairing in RNA

The most common and fundamental interaction involving this compound in RNA is its canonical base pairing with adenine (B156593) (A). wikipedia.orgquora.comhee.nhs.uk This pairing is analogous to the adenine-thymine (A-T) pairing in DNA. quora.comchemguide.co.uk this compound and adenine form two hydrogen bonds, contributing to the stability of RNA secondary structures, such as short double-stranded helices within a single RNA molecule. wikipedia.orgwikipedia.orglabxchange.orgnih.gov This Watson-Crick base pairing is crucial for the accurate transcription of genetic information from a DNA template, where this compound pairs with adenine on the DNA template strand. jove.combritannica.comwikipedia.org

Non-Canonical this compound Base Pairing (e.g., this compound-Guanine, this compound-Cytosine, this compound-Uracil) and RNA Structural Flexibility

Beyond canonical A-U pairing, this compound is highly versatile and can engage in various non-canonical base pairings, which are essential for RNA's structural flexibility and diverse functions. wikipedia.orgwikipedia.orglbl.govtaylorandfrancis.com The most frequently observed non-canonical base pair involving this compound is the guanine-uracil (G-U) wobble pair. wikipedia.orgwikipedia.orgnih.govfrontiersin.org This G-U wobble pair forms two hydrogen bonds and is nearly isomorphic to Watson-Crick base pairs, allowing it to be accommodated within RNA helices with minimal structural distortions. wikipedia.orgnih.govfrontiersin.org

Research has also revealed the existence of other non-canonical pairings, such as this compound-cytosine (U-C) and this compound-uracil (U-U) base pairs. lbl.gov U-C base pairs typically involve only a single hydrogen bond but can be stabilized by surrounding water molecules. lbl.gov U-U pairs, on the other hand, can form two hydrogen bonds and are stable without the need for tightly bound water molecules. lbl.gov These non-canonical interactions are prevalent in various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), and contribute significantly to the formation of complex RNA three-dimensional structures. wikipedia.orgwikipedia.orglbl.govnih.govfrontiersin.org The ability of this compound to form these diverse pairings highlights its role as a "universal partner" in RNA structure, enabling the molecule to adopt a wide range of specific and intricate folds. lbl.gov

| Base Pair Type | Number of Hydrogen Bonds | Description | Prevalence/Significance |

|---|---|---|---|

| Adenine-Uracil (A-U) | 2 | Canonical Watson-Crick pairing. | Fundamental for RNA secondary structure and transcription. wikipedia.orghee.nhs.uklabxchange.org |

| Guanine-Uracil (G-U) | 2 | Non-canonical "wobble" pairing. | Most common non-canonical pair, crucial for tRNA-mRNA decoding and RNA structure. wikipedia.orgwikipedia.orgnih.govfrontiersin.org |

| This compound-Cytosine (U-C) | 1 | Non-canonical pairing. | Observed in stable RNA double helices, stabilized by water molecules. lbl.gov |

| This compound-Uracil (U-U) | 2 | Non-canonical pairing. | Observed in RNA structures, stable without external water molecules. lbl.gov |

Influence of this compound on RNA Folding Dynamics

The presence and pairing characteristics of this compound significantly influence RNA folding dynamics. The flexibility offered by non-canonical this compound pairings, particularly the G-U wobble pair, allows RNA molecules to adopt diverse and intricate three-dimensional shapes. wikipedia.orgnih.gov These unique chemical, structural, and dynamic properties of G-U pairs enable them to substitute for canonical pairs while introducing specific structural perturbations, such as patterns of overtwisting or undertwisting in the RNA double helix. nih.gov Such structural nuances are critical for RNA's ability to perform its various biological functions, including catalysis and molecular recognition. wikipedia.orgnih.govfrontiersin.org Additionally, modifications involving this compound, such as pseudouridylation (isomerization of this compound to pseudouridine), can further stabilize RNA secondary structures by facilitating additional hydrogen bonding, thereby impacting RNA stability and function. nih.gov

Functional Implications of this compound in Diverse RNA Species

This compound's presence is fundamental to the diverse roles of various RNA species in cellular processes.

This compound in Messenger RNA (mRNA)

In messenger RNA (mRNA), this compound serves as a direct substitute for thymine (B56734) found in DNA. wikipedia.orgwikipedia.orgtechnologynetworks.com During transcription, the genetic information encoded in DNA is copied into an mRNA molecule, where adenine in the DNA template is transcribed as this compound in the mRNA. jove.combritannica.comchemguide.co.ukwikipedia.org This substitution allows mRNA to carry the appropriate genetic information from DNA to the ribosomes for protein synthesis. wikipedia.org Each sequence of three nitrogen-containing bases in mRNA, known as a codon, specifies the incorporation of a particular amino acid during translation. britannica.combbc.co.uk The presence of this compound in mRNA is crucial for this coding function, as it dictates the complementary base pairing with adenine in transfer RNA (tRNA) anticodons during protein synthesis. libretexts.orgquora.com Furthermore, the inherent instability of RNA, partly due to the presence of this compound, allows for the rapid degradation of older mRNA molecules, enabling cells to dynamically regulate gene expression. genome.gov

This compound in Transfer RNA (tRNA) Modification and Decoding

Transfer RNA (tRNA) molecules are crucial adaptors in protein synthesis, delivering specific amino acids to the ribosome during translation. qiagen.com this compound residues in tRNA are frequently subjected to a wide array of post-transcriptional modifications, which are critical for tRNA maturation, stability, and accurate decoding of mRNA codons. tandfonline.comnih.govasm.org These modifications can alter the physicochemical properties of the tRNA, influencing its structure, dynamics, and interactions with other molecules.

One of the most abundant and prevalent modifications in tRNA is pseudouridylation, where uridine (B1682114) is isomerized to pseudouridine (B1679824) (Ψ). tandfonline.comnih.gov This modification involves a carbon-carbon bond between the this compound base and the ribose sugar, instead of the typical nitrogen-carbon glycosidic bond. tandfonline.com Pseudouridine modifications can significantly impact RNA structure and function, contributing to the stability of tRNA tertiary structure and influencing decoding accuracy. tandfonline.comportlandpress.com For example, pseudouridine at position 55 (Ψ55) is universally conserved across all forms of life analyzed, highlighting its importance. tandfonline.com

Another significant modification involving this compound is the addition of methyl groups, such as 5-methyluridine (B1664183) (m⁵U or ribothymidine). tandfonline.comnih.gov The 5-methyluridine modification at position 54 (m⁵U54) is highly conserved and plays a crucial role in stabilizing the tRNA tertiary structure and preventing the formation of tRNA-derived small RNAs (tsRNAs). tandfonline.comnih.govasm.org

Thiolation, which involves the incorporation of sulfur atoms, also occurs on this compound residues, forming modified nucleosides like 4-thiouridine (B1664626) (s⁴U) and 2-thiouridine (B16713) (s²U). tandfonline.com These modifications are commonly found at specific positions in tRNA, such as position 8 and 9 for s⁴U in bacteria and archaea, where s⁴U can act as a near-ultraviolet (UVA) radiation sensor. tandfonline.com Other 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) at the wobble position (position 34) in tRNAs, are vital for proper mRNA decoding and protein translation, preventing missense errors. tandfonline.comasm.org

Dihydrouridine (D) is another common modification of this compound in tRNA, formed by the reduction of the double bond between C5 and C6 of uridine. portlandpress.com This modification is frequently found in the D-loop of tRNA and is known to promote tRNA secondary and tertiary structure, despite the loss of aromaticity preventing base stacking interactions. portlandpress.com

These diverse modifications of this compound in tRNA contribute to the molecule's ability to accurately and efficiently translate the genetic code, ensuring the fidelity of protein synthesis.

Table 1: Examples of Modified this compound Nucleosides in tRNA and their Roles

| Modified Nucleoside | Description & Location (Examples) | Role in tRNA Function |

| Pseudouridine (Ψ) | Isomer of uridine, C-C bond to ribose. Found widely in tRNA, e.g., Ψ55. tandfonline.comportlandpress.com | Stabilizes tRNA tertiary structure, influences decoding accuracy. tandfonline.comportlandpress.com |

| 5-Methyluridine (m⁵U) | Methylated this compound, e.g., m⁵U54. tandfonline.comnih.gov | Stabilizes tRNA tertiary structure, prevents tsRNA formation. tandfonline.comnih.gov |

| 4-Thiouridine (s⁴U) | Sulfur at position 4, e.g., s⁴U at positions 8 and 9 in bacterial/archaeal tRNA. tandfonline.com | UV radiation sensor, structural role. tandfonline.com |

| 2-Thiouridine (s²U) derivatives (e.g., mnm⁵s²U, mcm⁵s²U) | Sulfur at position 2, typically at wobble position 34. tandfonline.com | Critical for proper mRNA decoding and protein translation fidelity. tandfonline.com |

| Dihydrouridine (D) | Reduced this compound, found in D-loop. portlandpress.com | Promotes tRNA secondary and tertiary structure. portlandpress.com |

This compound in Ribosomal RNA (rRNA)

This compound residues participate in the extensive intramolecular base pairing that defines rRNA's complex three-dimensional structure. These base pairings, including U-A pairs, help stabilize the rRNA molecule and create specific pockets and surfaces essential for binding messenger RNA (mRNA), transfer RNA (tRNA), and various ribosomal proteins. The precise arrangement of these bases, including this compound, within the rRNA scaffold is crucial for the ribosome's ability to accurately position mRNA and tRNA during translation and to catalyze peptide bond formation.

This compound in Small Non-coding RNAs

Beyond its well-established roles in mRNA, tRNA, and rRNA, this compound is also a component of various small non-coding RNAs (ncRNAs). These diverse RNA molecules play crucial regulatory roles in gene expression and other cellular processes without being translated into proteins. qiagen.com

Examples of small non-coding RNAs that contain this compound include:

Small nuclear RNAs (snRNAs): These are involved in pre-mRNA splicing, a process that removes introns from precursor messenger RNA. This compound-rich snRNAs (U-snRNAs) are key components of the spliceosome, where this compound residues contribute to the recognition of splice sites and the catalytic reactions of splicing.

Small nucleolar RNAs (snoRNAs): These guide chemical modifications of rRNAs, tRNAs, and other small RNAs. Some snoRNAs, particularly C/D box snoRNAs, guide the 2'-O-methylation of ribose sugars, while H/ACA box snoRNAs guide pseudouridylation. This compound residues within these snoRNAs, or the this compound residues they target for modification, are essential for their function.

The specific sequence context and structural environment of this compound residues within these small non-coding RNAs are critical for their diverse regulatory functions, highlighting this compound's importance beyond its direct involvement in protein synthesis.

Uracil in Deoxyribonucleic Acid Dna : Occurrence and Biological Significance

Evolutionary Rationale for Thymine (B56734) over Uracil in DNA

The evolutionary shift from this compound in RNA to thymine in DNA is a crucial aspect of maintaining genetic stability. Chemically, thymine is a this compound molecule with an additional methyl group attached at the 5-position scienceinschool.orgwikipedia.orgwikipedia.org. This methylation provides several advantages for DNA.

One primary reason for thymine's selection in DNA is its role in DNA repair mechanisms. Cytosine can spontaneously deaminate to this compound through a process called hydrolytic deamination, which is a common type of DNA damage scienceinschool.orgstackexchange.comwikipedia.orgpnas.org. If this compound were a standard base in DNA, cellular repair systems would struggle to distinguish between a naturally occurring this compound and a this compound resulting from cytosine deamination stackexchange.comresearchgate.netquora.com. This ambiguity would lead to unrepaired mutations, as the deaminated cytosine (now this compound) would pair with adenine (B156593) during replication instead of guanine (B1146940), resulting in a C:G to T:A transition mutation scienceinschool.orgpnas.orgroyalsocietypublishing.org. By having thymine as the standard base, any detected this compound in DNA is recognized as an error and can be efficiently removed and replaced with cytosine by enzymes like this compound-DNA glycosylase (UDG) stackexchange.comwikipedia.orgnih.gov.

Furthermore, the methyl group in thymine contributes to increased DNA stability. Thymine exhibits greater resistance to photochemical mutation, thereby enhancing the stability of the genetic message stackexchange.comresearchgate.netquora.com. The methyl group also makes thymine more hydrophobic than this compound, which helps to position it more centrally within the double helix, further protecting the base pairs from the external environment reddit.com. This enhanced stability is vital for DNA's role as the long-term, high-fidelity repository of genetic information nih.govreddit.com.

Sources of this compound in DNA

This compound's presence in DNA is typically an anomaly, arising from two main sources: spontaneous deamination of cytosine and the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication royalsocietypublishing.orgnih.govresearchgate.netoup.combiorxiv.org.

Spontaneous deamination is a hydrolytic reaction where the amino group of cytosine is removed and replaced by a keto group, converting cytosine into this compound and releasing ammonia (B1221849) scienceinschool.orgwikipedia.orgchemeurope.com. This process occurs regularly in cells, with estimates suggesting that between 70 and 200 this compound bases are generated per human cell per day due to cytosine deamination pnas.orgroyalsocietypublishing.org. The rate of cytosine deamination is significantly increased in single-stranded DNA compared to double-stranded DNA pnas.orgnih.govresearchgate.net. If left unrepaired, this this compound, originally paired with guanine, will pair with adenine during subsequent DNA replication, leading to a C:G to T:A transition mutation scienceinschool.orgpnas.org.

This compound can also be incorporated into DNA during replication when deoxyuridine triphosphate (dUTP) is mistakenly used instead of deoxythymidine triphosphate (dTTP) scienceinschool.orgroyalsocietypublishing.orgnih.govoup.comresearchgate.net. This misincorporation leads to the formation of U:A base pairs in the DNA pnas.orgroyalsocietypublishing.orgnih.gov. Normally, cellular mechanisms, particularly the enzyme deoxyuridine triphosphatase (dUTPase), work to keep dUTP levels very low compared to dTTP, thereby preventing this compound incorporation during DNA synthesis scienceinschool.orgontosight.aispandidos-publications.com. However, if this regulation is disrupted, for instance, due to folate depletion which impairs dTMP synthesis, the ratio of dUTP to dTTP can rise, leading to increased this compound misincorporation scienceinschool.orgresearchgate.netresearchgate.net. It is estimated that up to 10,000 dUMP misincorporation events can occur per genome per day researchgate.net.

Biological Implications of this compound in DNA

The presence of this compound in DNA has significant biological implications, ranging from its impact on DNA structural integrity to its role as a signaling molecule in specific cellular contexts.

This compound in DNA can severely compromise DNA structural integrity and genomic stability. While U:A pairs resulting from dUMP misincorporation are not directly mutagenic, their accumulation at high levels can be lethal to cells pnas.orgresearchgate.net. The primary mechanism for removing this compound from DNA is the base excision repair (BER) pathway, initiated by this compound-DNA glycosylases (UDGs) wikipedia.orgpnas.orgnih.govbiorxiv.orgelifesciences.org. These enzymes excise the this compound base, creating an abasic (AP) site wikipedia.orgpnas.org. Subsequent repair steps involve AP endonucleases, DNA polymerase, and DNA ligase to restore the DNA duplex wikipedia.orgpnas.org.

However, if the rate of this compound generation exceeds the repair capacity, or if repair itself is dysregulated, it can lead to detrimental consequences. Excessive this compound in DNA, particularly in conditions like chronic folate/methyl deficiency, is associated with increased genomic instability, evidenced by elevated AP sites and DNA strand breaks oup.com. High levels of single-strand breaks (SSBs) can progress to DNA double-strand breaks (DSBs) and chromosomal instability nih.gov. The presence of this compound can also alter DNA-protein interactions and interfere with normal gene expression biorxiv.orgoup.comnih.gov.

Despite its generally deleterious nature in DNA, this compound can also serve as a crucial signaling molecule in specific biological processes. For instance, in adaptive immunity, this compound is a normal intermediate during somatic hypermutation (SHM) and class switch recombination (CSR) royalsocietypublishing.orgnih.gov. These processes, vital for antibody diversity, are initiated by activation-induced cytosine deaminase (AID), which converts cytosine to this compound at specific DNA loci scienceinschool.orgroyalsocietypublishing.orgnih.gov. The subsequent removal of this compound by UNG2 (a this compound-DNA glycosylase) then triggers an error-prone repair response, leading to the desired mutations and sequence changes scienceinschool.orgnih.gov.

This compound also plays a role in programmed cell death in certain organisms, such as insects during their pupal stage. In these cases, significant amounts of this compound are incorporated into DNA in tissues destined for degradation. The accumulated this compound can then act as a signal to initiate cell death, especially in the absence of the main this compound-DNA glycosylase enzyme scienceinschool.org. Furthermore, this compound can be introduced into retroviral DNA by host defense mechanisms, facilitating the degradation of viral DNA nih.govnih.gov. This highlights this compound's dual nature in DNA: a mutagenic burden when uncontrolled, but also a tool for programmed DNA modification or degradation in specific biological contexts nih.gov.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1174 mims.comuni.lumassbank.eu |

| Thymine | 1135 guidetopharmacology.orgfishersci.canih.govwikidata.org |

| Cytosine | 597 wikipedia.orgmpg.debmrb.iofishersci.cauni.lu |

| Deoxyuridine Monophosphate (dUMP) | 65063 nih.gov |

Table: Estimated Daily this compound Generation in Human Cells

| Source of this compound in DNA | Estimated Daily Events per Cell |

| Spontaneous Cytosine Deamination | 70-200 pnas.orgroyalsocietypublishing.org |

| dUMP Misincorporation | Up to 10,000 researchgate.net |

This compound in DNA and Adaptive Immunity (e.g., Somatic Hypermutation, Class Switch Recombination)

This compound plays a crucial and deliberate role in the adaptive immune system, specifically in the processes of somatic hypermutation (SHM) and class switch recombination (CSR). royalsocietypublishing.orgnih.govbiorxiv.orgacs.orgnih.govresearchgate.netaai.org These mechanisms are essential for generating antibody diversity and optimizing immune responses. The initiation of both SHM and CSR in B cells relies on the enzyme activation-induced cytidine (B196190) deaminase (AID). royalsocietypublishing.orgresearchgate.netaai.org

AID deaminates cytosine bases within immunoglobulin genes, converting them into this compound. royalsocietypublishing.orgresearchgate.netaai.orgwikipedia.org This conversion results in a this compound-guanine (U:G) mismatch in the DNA. royalsocietypublishing.orgwikipedia.org The presence of this compound in DNA triggers downstream processing pathways, primarily involving this compound-DNA glycosylases (UDGs) and mismatch repair (MMR) proteins. royalsocietypublishing.orgresearchgate.netaai.org

Nuclear this compound-DNA glycosylase 2 (UNG2), encoded by the UNG gene, is a key enzyme responsible for excising this compound from these U:G contexts in immunoglobulin genes during SHM and CSR. royalsocietypublishing.orgnih.govnih.gov This excision creates an abasic site, which is then subject to error-prone DNA polymerases or other repair pathways, leading to the targeted mutations characteristic of SHM. researchgate.netaai.org In CSR, the this compound lesions can lead to DNA strand breaks necessary for recombination. researchgate.net

Research findings highlight the importance of UNG2 in these processes. Humans deficient in UNG2 exhibit recurrent infections and lymphoid hyperplasia, along with skewed SHM and defective CSR, resulting in elevated immunoglobulin M (IgM) levels and significantly reduced levels of IgG, IgA, and IgE. nih.gov Similarly, UNG-defective mice can develop B-cell lymphoma later in life. nih.gov This demonstrates that while this compound in DNA is generally considered a lesion, its enzymatic generation and subsequent processing by UNG2 are integral to the normal functioning of adaptive immunity. royalsocietypublishing.orgnih.gov

This compound in Viral DNA (e.g., Bacteriophages)

While rare in the DNA of most organisms, this compound is a natural constituent of the DNA in several intriguing bacteriophages. nih.gov In these phages, this compound completely replaces thymine in their genomic DNA. nih.govpnas.org Notable examples include Bacillus subtilis-infecting phages PBS1 and PBS2. nih.govpnas.org

The presence of this compound instead of thymine in viral DNA is an unusual evolutionary adaptation. It has been hypothesized that such viruses might represent an evolutionary relic from an ancient RNA-based world, where this compound was the prevalent pyrimidine (B1678525), and it was not exchanged for thymine when DNA became the genetic material. nih.gov To maintain their this compound-containing DNA within host cells that typically remove this compound from DNA, these bacteriophages employ specific strategies. nih.gov

One critical strategy involves the manipulation of the host's nucleotide pool and the inhibition of host defense mechanisms. Phages with this compound-DNA often induce proteins that increase the intracellular concentration of deoxyuridine triphosphate (dUTP) relative to deoxythymidine triphosphate (dTTP), thereby promoting the incorporation of this compound during viral DNA replication. pnas.orgpnas.org Furthermore, these phages encode inhibitors of host this compound-DNA glycosylases (UDGs). nih.govpnas.orgpnas.orgbiorxiv.org For instance, protein p56 from Bacillus subtilis phage φ29 inhibits host UDG activity, preventing the excision of this compound from the viral DNA and ensuring efficient viral DNA replication. pnas.orgpnas.org Without such inhibitors, the host's UDG activity would significantly impair viral DNA replication by excising this compound residues, leading to DNA breaks and reduced phage production. pnas.orgpnas.org The ability of phage DNA polymerases to incorporate dUMP and replicate past this compound also contributes to the stability of these unique genomes. pnas.org

The study of viruses with this compound-DNA genomes offers insights into early evolutionary events of nucleic acids and the ongoing molecular arms race between viruses and their hosts. nih.govbiorxiv.org

Uracil Metabolism and Regulatory Pathways

De Novo Pyrimidine (B1678525) Biosynthesis with Uracil as a Key Intermediate

The de novo pyrimidine biosynthesis pathway is a six-step process that converts simple precursor molecules into Uridine (B1682114) Monophosphate (UMP), which serves as the foundational pyrimidine nucleotide from which all other pyrimidine nucleotides, including those containing this compound, are derived. creative-proteomics.comslideshare.netcsic.esresearchgate.net This pathway is highly conserved across diverse organisms, although the organization of the enzymatic machinery can vary significantly. csic.esresearchgate.netnih.gov

Enzymatic Steps Leading to Uridine Monophosphate (UMP) Synthesis

In animals, the initial three enzymatic reactions of de novo pyrimidine synthesis are catalyzed by a single, trifunctional cytoplasmic enzyme complex known as CAD. This complex integrates the activities of Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHOase). csic.esresearchgate.net In contrast, in bacterial systems, these three activities are typically carried out by separate, monofunctional proteins. csic.esresearchgate.net

The sequential enzymatic steps leading to UMP synthesis are detailed below:

Formation of Carbamoyl Phosphate: The pathway initiates with Carbamoyl Phosphate Synthetase II (CPS II), which catalyzes the conversion of glutamine, carbon dioxide (CO₂), and ATP into carbamoyl phosphate. This reaction is the first committed and rate-limiting step of the pathway. creative-proteomics.comslideshare.netcsic.eslibretexts.org

Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate. This reaction is mediated by Aspartate Transcarbamoylase (ATCase). creative-proteomics.comslideshare.netcsic.eslibretexts.org

Ring Closure to Dihydroorotate (B8406146): Dihydroorotase (DHOase) catalyzes the intramolecular condensation of carbamoyl aspartate, leading to the formation of dihydroorotate through a ring closure and dehydration reaction. slideshare.netcsic.eswikipedia.org

Oxidation to Orotate (B1227488): Dihydroorotate is subsequently oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH). Notably, in eukaryotes, this is the sole mitochondrial step in the biosynthesis of pyrimidine rings, with the other enzymes being cytosolic. creative-proteomics.comcsic.eswikipedia.org

Formation of Orotidine (B106555) Monophosphate (OMP): Orotate undergoes phosphoribosylation, a process where it is linked to 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield orotidine monophosphate (OMP). This step is catalyzed by Orotate Phosphoribosyltransferase (OPRT). creative-proteomics.comslideshare.netcsic.eswikipedia.org

Decarboxylation to UMP: The final step involves OMP Decarboxylase (OMPDC), which catalyzes the removal of a carboxyl group from OMP, resulting in the production of Uridine Monophosphate (UMP), the first pyrimidine nucleotide of the de novo pathway. creative-proteomics.comslideshare.netcsic.eswikipedia.org

Following UMP synthesis, it can be further phosphorylated to Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP). UTP can then be converted to Cytidine (B196190) Triphosphate (CTP) through the action of CTP synthase. creative-proteomics.comlibretexts.orgcore.ac.uk

Table 1: Enzymatic Steps in De Novo UMP Synthesis

| Step | Enzyme | Substrates | Products | Location (Animals) |

| 1 | Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine, CO₂, 2 ATP | Carbamoyl Phosphate | Cytosol (part of CAD) |

| 2 | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | Carbamoyl Aspartate | Cytosol (part of CAD) |

| 3 | Dihydroorotase (DHOase) | Carbamoyl Aspartate | Dihydroorotate | Cytosol (part of CAD) |

| 4 | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Orotate | Mitochondria |

| 5 | Orotate Phosphoribosyltransferase (OPRT) | Orotate, PRPP | Orotidine Monophosphate (OMP) | Cytosol (part of UMP Synthase) |

| 6 | OMP Decarboxylase (OMPDC) | Orotidine Monophosphate (OMP) | Uridine Monophosphate (UMP) | Cytosol (part of UMP Synthase) |

Regulatory Mechanisms of De Novo Synthesis

The de novo pyrimidine biosynthesis pathway is subject to stringent regulation to prevent the wasteful overproduction of nucleotides while ensuring their sufficient supply for cellular needs. creative-proteomics.comontosight.aicore.ac.uk This regulation primarily involves feedback inhibition by end products and allosteric activation by specific precursors. slideshare.netlibretexts.orgmicrobenotes.com

Feedback Inhibition by UTP: Carbamoyl Phosphate Synthetase II (CPS II), the enzyme responsible for the first committed step, is allosterically inhibited by Uridine Triphosphate (UTP). Elevated levels of UTP signal sufficient pyrimidine nucleotide pools, leading to a reduction in CPS II activity and a downregulation of the pathway. creative-proteomics.comcore.ac.ukmicrobenotes.com

Regulation of Aspartate Transcarbamoylase (ATCase): Aspartate Transcarbamoylase (ATCase), a key regulatory enzyme particularly in bacteria, exhibits complex allosteric control. libretexts.orgwikipedia.orgcore.ac.uk

Inhibition by CTP: Cytidine Triphosphate (CTP), an end product of the pyrimidine pathway, binds to regulatory subunits of ATCase, thereby inhibiting its activity. This mechanism helps to maintain a balanced ratio of pyrimidine nucleotides. libretexts.orgmicrobenotes.compeoi.net

Activation by ATP: Conversely, Adenosine Triphosphate (ATP), a purine (B94841) nucleotide, acts as an allosteric activator of ATCase. This activation ensures that pyrimidine synthesis is coordinated with the availability of purine nucleotides, which are also essential for nucleic acid synthesis. libretexts.orgmicrobenotes.com

Activation by Aspartate: Aspartate, a substrate for ATCase, also contributes to enzyme activation by binding to its catalytic site and promoting the enzyme's more active (R) conformational state. libretexts.org

Regulation of CTP Synthetase: The enzyme CTP synthetase, which converts UTP to CTP, is also subject to feedback inhibition by its product, CTP. This regulatory loop helps to fine-tune the relative concentrations of UTP and CTP within the cell. libretexts.org

Coordination with Cell Cycle and PRPP: The cellular demand for pyrimidines significantly increases during the cell cycle, particularly in the S-phase when DNA replication occurs. To meet this demand, enzymes like CPS II and UMP synthase are activated. creative-proteomics.com Furthermore, the production of Phosphoribosyl Pyrophosphate (PRPP), a vital precursor for both de novo and salvage nucleotide synthesis, is upregulated in conjunction with pyrimidine synthesis to ensure an adequate supply of building blocks. creative-proteomics.com

Table 2: Regulatory Mechanisms in De Novo Pyrimidine Synthesis

| Enzyme | Regulator | Effect | Mechanism |

| Carbamoyl Phosphate Synthetase II (CPS II) | Uridine Triphosphate (UTP) | Inhibition | Allosteric feedback inhibition |

| Aspartate Transcarbamoylase (ATCase) | Cytidine Triphosphate (CTP) | Inhibition | Allosteric binding to regulatory subunits |

| Aspartate Transcarbamoylase (ATCase) | Adenosine Triphosphate (ATP) | Activation | Allosteric binding to regulatory subunits |

| Aspartate Transcarbamoylase (ATCase) | Aspartate | Activation | Binding to catalytic site, favoring R state |

| CTP Synthetase | Cytidine Triphosphate (CTP) | Inhibition | Feedback inhibition |

This compound Salvage Pathways

This compound salvage pathways offer an energy-efficient alternative to de novo synthesis for the production of pyrimidine nucleotides. creative-proteomics.comontosight.aiwikipedia.orgnih.gov These pathways are crucial for recycling free pyrimidine bases and nucleosides that arise from the natural degradation of nucleic acids (DNA and RNA) or are acquired from external sources. creative-proteomics.comwikipedia.orgmicrobenotes.compeoi.net Salvage pathways are particularly important in tissues with lower proliferative activity, where de novo synthesis might be less active, and in cells experiencing high nucleotide turnover rates. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me By efficiently recovering these preformed components, cells can conserve significant metabolic energy and maintain adequate nucleotide pools, which are vital for various cellular processes, including the synthesis of new nucleic acids. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me

This compound Phosphoribosyltransferase (UPRT) Activity

This compound Phosphoribosyltransferase (UPRT; EC 2.4.2.9) is a pivotal enzyme within the pyrimidine salvage pathway. fiveable.meuniprot.orgplos.orggenecards.org It directly catalyzes the conversion of the free pyrimidine base this compound into Uridine Monophosphate (UMP), which serves as a common precursor for all downstream pyrimidine nucleotides. fiveable.meuniprot.orgplos.org The enzymatic reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to this compound, resulting in the formation of UMP and pyrophosphate (PPᵢ). fiveable.meuniprot.orgplos.org

The UPRT-catalyzed reaction can be summarized as: this compound + PRPP → UMP + PPᵢ uniprot.orgplos.org

This enzyme is critical for enabling cells to efficiently reutilize this compound, thereby ensuring the maintenance of sufficient nucleotide levels necessary for RNA synthesis and other essential metabolic functions. fiveable.megenecards.org While UPRTs have been extensively studied and characterized in various lower organisms, robust experimental evidence for detectable UPRT catalytic activity in humans has been limited. plos.orguniprot.org Nevertheless, human cells can still acquire UMP through other existing salvage mechanisms. plos.org

Table 3: Kinetic Parameters of Toxoplasma gondii this compound Phosphoribosyltransferase (UPRT)

| Parameter | Value | Substrate | Notes |

| KM | 3.5 μM | This compound | |

| KM | 216 μM | PRPP | in the absence of GTP |

| KM | 37.4 μM | PRPP | in the presence of GTP |

| Vmax | 0.45 μmol/min/mg |

This compound Permeases and Transport Systems

For this compound to be integrated into the salvage pathway, it must first be transported across the cell membrane into the cytoplasm. This vital process is facilitated by specific transmembrane transport proteins known as this compound permeases. wikipathways.orgwikipedia.orgtandfonline.com These transporters are responsible for the efficient uptake of exogenous this compound molecules from the external environment. wikipathways.orgoup.com

Key examples of characterized this compound transport systems include:

Fur4p in Saccharomyces cerevisiae (Yeast): Fur4p is a well-characterized this compound permease in yeast that specifically mediates the uptake of this compound. It functions as a proton symporter, actively co-transporting this compound and protons into the cell. The efficiency of this compound uptake by Fur4p is directly influenced by the proton gradient across the plasma membrane. wikipathways.orgwikipedia.orgyeastgenome.org Fur4p typically does not transport other natural pyrimidines such as cytosine, thymine (B56734), or uridine. yeastgenome.org

UraA in Escherichia coli: UraA is a this compound permease found in Escherichia coli. It belongs to the Nucleobase Cation Symporter-2 (NCS2) family, also known as the Nucleobase Ascorbate Transporter (NAT) family. Proteins within this family are generally 414–650 amino acid residues in length and often possess 14 transmembrane segments, facilitating transport reactions that involve the symport of a nucleobase with a proton or, in some cases, a sodium ion. wikipedia.orgnih.gov

PLUTO in Arabidopsis thaliana (Plants): PLUTO (plastidic nucleobase transporter) is a member of the Nucleobase:Cation-Symporter1 protein family in Arabidopsis thaliana. This transporter is localized within the plastid envelope and is capable of transporting both purine and pyrimidine nucleobases, including this compound. PLUTO operates as a proton-substrate symporter, and its transport activity is significantly inhibited by proton uncouplers, indicating its reliance on the proton motive force. nih.gov

These dedicated transport systems are indispensable for supplying preformed pyrimidine bases to the salvage pathways, particularly when de novo synthesis is limited or when cells require rapid access to nucleotides from external sources. wikipathways.orgoup.comnih.gov

Regulation of this compound Salvage Pathway Components

The activity and cellular abundance of components involved in the this compound salvage pathway are precisely regulated to maintain optimal cellular nucleotide homeostasis. This regulation occurs through various mechanisms, including transcriptional control, post-transcriptional modifications, and controlled protein degradation. wikipathways.orgyeastgenome.org

Regulation of this compound Permeases:

Transcriptional Control: In Saccharomyces cerevisiae, the transcription of the FUR4 gene, which encodes the this compound permease Fur4p, is induced in the presence of galactose. Conversely, the expression of Fur4p is downregulated when this compound is abundant (whether from exogenous sources or internal catabolism). This mechanism prevents the excessive accumulation of intracellular this compound-derived nucleotides. yeastgenome.org

Protein Turnover and Degradation: The steady-state levels of plasma membrane transporters, such as Fur4p, are tightly controlled through regulated delivery to the cell surface and subsequent turnover. In the presence of high this compound concentrations, the degradation of Fur4p is accelerated. This process involves the phosphorylation of Fur4p at the plasma membrane, followed by ubiquitylation (mediated by the Rsp5p ubiquitin ligase), subsequent endocytosis, and eventual degradation within vacuoles. yeastgenome.orgnih.gov Interestingly, newly synthesized Fur4p can be directly diverted from the Golgi apparatus to the vacuole for degradation in the presence of excess this compound, thereby bypassing the plasma membrane entirely. yeastgenome.orgnih.gov This sophisticated mechanism prevents the cell from accumulating an undesirable surplus of this compound when it is readily available.

Regulation of this compound Phosphoribosyltransferase (UPRT):

Allosteric Activation: In certain organisms, such as Toxoplasma gondii, UPRT activity is allosterically activated by Guanosine Triphosphate (GTP). The binding of GTP can significantly enhance the enzyme's catalytic rate. uniprot.org This allosteric regulation suggests a metabolic crosstalk between purine and pyrimidine pathways, where the availability of purine nucleotides can influence the efficiency of pyrimidine salvage.

Transcriptional Regulation: Studies in Lactobacillus plantarum have demonstrated that mutations in the upp gene, which encodes UPRT, can alter the this compound-dependent regulation of the biosynthetic pyr operon. This indicates a functional link between the salvage pathway and the de novo synthesis pathway, where UPRT activity can modulate the expression of genes involved in de novo pyrimidine production. nih.gov

Enzymology of Uracil: Focus on Dna Repair and Modification

Uracil DNA Glycosylase (UDG) Family: Structure, Function, and Classification

Distinct Mammalian UDG Isoforms and Their Specific Roles (UNG1, UNG2, SMUG1, TDG, MBD4)

Roles in Repair of Cytosine Deamination Products

This compound can appear in DNA through two main mechanisms: the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication, resulting in U:A pairs, or the spontaneous or enzymatic deamination of cytosine, leading to mutagenic U:G mismatches royalsocietypublishing.orgnih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net. Spontaneous hydrolytic deamination of cytosine to this compound is a constant source of genome instability, occurring approximately 70–200 times per cell per day in humans royalsocietypublishing.orgnih.govpnas.org. If not repaired, these U:G mismatches are highly mutagenic, leading to C:G to A:T transition mutations upon DNA replication royalsocietypublishing.orgresearchgate.netresearchgate.netpnas.orgscienceinschool.org.

The primary defense mechanism against this compound in DNA is the Base Excision Repair (BER) pathway, initiated by a class of enzymes known as this compound-DNA glycosylases (UDGs) nih.govresearchgate.netebi.ac.ukresearchgate.netwikipedia.orgvaia.com. These enzymes recognize and excise this compound residues from the DNA by cleaving the N-glycosidic bond, leaving an abasic (AP) site researchgate.netscienceinschool.orgwikipedia.orgvaia.com. In mammalian cells, at least five different this compound-DNA glycosylases have been identified: mitochondrial UNG1, nuclear UNG2 (both encoded by the UNG gene), and the nuclear proteins SMUG1, TDG, and MBD4 royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.

UNG2 is considered a major nuclear this compound-DNA glycosylase, playing a central role in the post-replicative removal of misincorporated dUMP (U:A lesions) and contributing significantly to the repair of U:G mismatches royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.

SMUG1 (Single-strand-selective monofunctional this compound-DNA glycosylase) has a broader substrate specificity than UNG2 and acts as an efficient backup for UNG in repairing U:G mismatches, particularly in single-stranded DNA royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.govplos.org.

TDG (Thymine DNA Glycosylase) and MBD4 (Methyl-CpG-binding domain protein 4) have specialized roles, particularly in removing this compound and thymine (B56734) from mismatches in CpG contexts royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. MBD4 also interacts with MLH1, suggesting a role in mismatch repair royalsocietypublishing.org.

The repair process following this compound excision involves several steps: an AP endonuclease cleaves the DNA strand at the abasic site, followed by DNA polymerase filling the gap with the correct nucleotide (cytosine), and finally, DNA ligase sealing the backbone scienceinschool.orgvaia.com.

Table 1: Mammalian this compound-DNA Glycosylases and Their Primary Roles

| Enzyme | Subcellular Localization | Primary Substrate Specificity | Key Roles in DNA Repair |

| UNG1 | Mitochondrial | This compound in DNA | Mitochondrial DNA repair |

| UNG2 | Nuclear | Misincorporated dUMP (U:A), deaminated cytosine (U:G) | Post-replicative repair, immunoglobulin gene diversification |

| SMUG1 | Nuclear | This compound in single-stranded and double-stranded DNA (U:G) | Backup for UNG, broader specificity |

| TDG | Nuclear | This compound/Thymine in G:U/G:T mismatches, especially in CpG contexts | Repair of deaminated cytosine/5-methylcytosine |

| MBD4 | Nuclear | This compound/Thymine in G:U/G:T mismatches, especially in CpG contexts | Interacts with mismatch repair, binds methylated DNA |

Roles in Epigenetic Regulation

While this compound in DNA is primarily viewed as a lesion requiring repair, there are emerging indications of its potential involvement in epigenetic regulation. MBD4, one of the this compound-DNA glycosylases, was initially discovered for its ability to bind to methylated DNA royalsocietypublishing.org. It possesses the capacity to remove this compound and thymine that result from the deamination of CpG sites and methylated CpG sites, respectively royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. This suggests a direct link between this compound processing and the maintenance of epigenetic marks, particularly in CpG islands where DNA methylation is prevalent. Furthermore, genomic this compound has been suggested as a potential epigenetic marker, indicating a more complex role beyond simple DNA damage researchgate.net.

This compound-Modifying Enzymes (Beyond UDG)

Beyond the direct removal of this compound by UDGs, other enzymes play crucial roles in the formation or metabolic regulation of this compound-containing precursors, thereby influencing this compound's presence and impact on DNA.

Activation-Induced Deaminase (AID), also known as AICDA, is a 24 kDa enzyme critical for adaptive immunity, particularly in B lymphocytes wikipedia.org. AID functions as a DNA cytosine deaminase, converting cytosine residues directly into this compound within specific DNA regions, notably the variable (V) and switch (S) regions of immunoglobulin genes royalsocietypublishing.orgnih.govwikipedia.orgduke.edunih.govresearchgate.netpnas.orgnih.govnih.govresearchgate.net. This enzymatic deamination results in the formation of U:G mismatches in the DNA wikipedia.orgnih.gov.

AID's activity is central to two key processes:

Somatic Hypermutation (SHM): The this compound lesions introduced by AID initiate an error-prone DNA repair response. The removal of this compound by UNG creates abasic sites, which are then processed by translesion synthesis DNA polymerases, leading to a high rate of point mutations in immunoglobulin gene variable regions, thereby increasing antibody diversity and affinity royalsocietypublishing.orgnih.govscienceinschool.orgplos.orgwikipedia.orgresearchgate.netnih.govresearchgate.nettaylorandfrancis.com.

Class Switch Recombination (CSR): AID-induced uracils, followed by UNG excision and subsequent processing by AP endonucleases, can lead to single-strand breaks (SSBs) or even double-strand breaks (DSBs) in the switch regions researchgate.netnih.govtaylorandfrancis.compnas.org. These breaks facilitate the recombination of different immunoglobulin constant regions, allowing B cells to produce antibodies with different effector functions while maintaining antigen specificity royalsocietypublishing.orgnih.govresearchgate.netnih.govresearchgate.net.

AID preferentially deaminates cytosines in single-stranded DNA (ssDNA), often within specific "hotspot" motifs (e.g., WRCY, where W=A/T, R=purine (B94841), Y=pyrimidine) wikipedia.orgnih.govrupress.org. The transient unwinding of DNA during transcription is thought to expose ssDNA, making it accessible to AID duke.edupnas.orgnih.govrupress.org. The interplay between AID and UNG is crucial; while UNG typically initiates faithful repair, in the context of AID-induced uracils in immunoglobulin genes, it becomes part of a mechanism that generates mutations and DNA strand breaks, driving antibody diversification royalsocietypublishing.orgnih.govplos.orgresearchgate.nettaylorandfrancis.com.

Table 2: Key Steps in AID-Mediated this compound Formation and Processing

| Step | Enzyme/Mechanism Involved | Outcome | Biological Process Affected |

| Cytosine Deamination | Activation-Induced Deaminase (AID) | Cytosine (C) converted to this compound (U), forming U:G mismatch | SHM, CSR initiation |

| This compound Excision | This compound-DNA Glycosylase (UNG) | Removal of this compound, creating Abasic (AP) site | SHM, CSR progression |

| Abasic Site Processing | AP Endonuclease, DNA Polymerases | DNA strand breaks, error-prone synthesis, mutations | SHM, CSR completion |

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) wikipedia.orgnih.govproteopedia.orgtaylorandfrancis.comebi.ac.uknih.gov. This reaction is the sole de novo pathway for the production of dTMP, a direct precursor for DNA synthesis wikipedia.orgproteopedia.orgtaylorandfrancis.comebi.ac.ukingentaconnect.comresearchgate.net. TS utilizes N5,N10-methylenetetrahydrofolate as a methyl donor in this reductive methylation process wikipedia.orgnih.govebi.ac.uknih.govresearchgate.netnih.gov.

The balanced supply of deoxynucleotides, including dTMP, is essential for accurate DNA replication and repair wikipedia.orgproteopedia.orgresearchgate.net. Disruptions in dUMP homeostasis can lead to the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA by DNA polymerases, introducing this compound (U:A pairs) nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.netingentaconnect.comnih.govresearchgate.netresearchgate.netaacrjournals.org.

A key enzyme in preventing dUTP accumulation and subsequent this compound misincorporation is deoxyuridine nucleotidohydrolase (dUTPase) ingentaconnect.comnih.govresearchgate.net. dUTPase hydrolyzes dUTP to dUMP and pyrophosphate, thereby reducing the cellular dUTP pool and providing substrate for TS ingentaconnect.comnih.govresearchgate.net. Under normal conditions, the combined actions of TS and dUTPase ensure that this compound is largely excluded from DNA ingentaconnect.com.

However, conditions that inhibit TS, such as certain chemotherapeutic drugs (e.g., 5-fluorothis compound (B62378), which is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate or FdUMP, a potent TS inhibitor), lead to an imbalance in deoxynucleotide pools wikipedia.orgtaylorandfrancis.comingentaconnect.comresearchgate.netnih.govresearchgate.netaacrjournals.orgontosight.ai. This inhibition causes dUMP (and consequently dUTP) to accumulate, overwhelming dUTPase activity and leading to increased this compound misincorporation into DNA ingentaconnect.comresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.org. The subsequent attempts by the BER pathway to remove this misincorporated this compound can result in "futile cycling" and lead to DNA strand breaks, contributing to cell death ingentaconnect.comnih.govaacrjournals.org. This highlights the critical role of TS and dUMP homeostasis in maintaining genomic stability.

Table 3: Enzymes and Molecules in dUMP Homeostasis

| Enzyme/Molecule | Role in dUMP Homeostasis | Impact on this compound in DNA |

| Thymidylate Synthase (TS) | Catalyzes dUMP to dTMP conversion, sole de novo dTMP source | Prevents dUMP/dUTP accumulation, thus preventing this compound misincorporation |

| Deoxyuridine Monophosphate (dUMP) | Substrate for TS; precursor to dUTP | Elevated levels can lead to dUTP accumulation and this compound misincorporation |

| Deoxyuridine Triphosphate (dUTP) | Product of dUMP phosphorylation | Misincorporated into DNA if levels are high |

| dUTPase | Hydrolyzes dUTP to dUMP | Reduces dUTP levels, preventing this compound misincorporation |

| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Potent inhibitor of TS | Leads to dUMP/dUTP accumulation and increased this compound misincorporation |

Uracil Derivatives and Analogues in Research Applications

Design and Synthesis of Uracil Derivatives

The design and synthesis of this compound derivatives involve strategic chemical modifications to the core pyrimidine (B1678525) ring. These modifications aim to alter the compound's chemical and biological properties, influencing its interactions with enzymes and receptors involved in nucleic acid metabolism. fishersci.ie

Chemical Modification Strategies (e.g., N-substitution, C-substitution)

Chemical modifications of the this compound structure are typically performed at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring to develop new bioactive agents. acs.org

C-substitution involves replacing hydrogen atoms on the carbon atoms of the this compound ring with various functional groups. A common strategy is halogenation at the C5 position, leading to derivatives such as 5-fluorothis compound (B62378) (5-FU), 5-bromothis compound, and 5-iodothis compound. wikipedia.orgfishersci.cawikidata.orgnih.govmdpi.comwikidata.org A naturally occurring example of a C5 modification is 5-methylthis compound, also known as thymine (B56734). tcichemicals.comsigmaaldrich.com Nucleoside derivatives of this compound, such as 2'-deoxyuridine, can also undergo C5 modifications, including halogenation (e.g., chloro-2'-deoxyuridine (CldU), bromodeoxyuridine (BrdU), iododeoxyuridine (IdU)) or the introduction of other groups like 5-ethynyl or 5-hydroxymethyl. fishersci.se

N-substitution involves attaching groups to the nitrogen atoms of the this compound ring. For instance, 3-benzyl-5-bromo-1,6-dimethylthis compound features a benzyl (B1604629) group at the N3 position. fishersci.se Another example is 5-fluoro-N-((p-propoxyphenyl)sulfonyl)-uracil, which has a sulfonamide group attached to a nitrogen atom. fishersci.ie The synthesis of these derivatives generally involves multiple steps, beginning with the preparation of this compound, followed by selective alkylation, halogenation, and other reactions to introduce the desired functional groups. fishersci.se

Table 1: Chemical Modification Strategies for this compound Derivatives

| Position of Modification | Examples of Substituents | Impact on Structure/Properties |

| C5 | Fluorine (5-FU) | Antimetabolite, anticancer agent wikidata.org |

| C5 | Bromine (5-Bromothis compound) | Antimetabolite, mutagen mdpi.comuni.lu |

| C5 | Iodine (5-Iodothis compound) | Antimetabolite, incorporated into DNA wikidata.org |

| C5 | Methyl (Thymine) | Natural DNA nucleobase tcichemicals.comsigmaaldrich.com |

| C5 (on 2'-deoxyuridine) | Halogens (Cl, Br, I) | Labeling substrates for DNA synthesis studies fishersci.se |

| C5 (on 2'-deoxyuridine) | Ethynyl (EdU) | DNA synthesis assay, cell proliferation tracking wikipedia.org |

| N1, N3 | Benzyl, Sulfonamide | Altered chemical and biological properties, lipophilicity fishersci.iefishersci.se |

| N1, N3, C5, C6 | Various | Development of new bioactive agents acs.org |

Impact of Substituents on Molecular Interactions

The nature and position of substituents on the this compound core significantly influence its molecular interactions, affecting properties such as stability, solubility, and biological activity. nih.gov The placement of a substituent relative to the endocyclic nitrogen atoms can profoundly impact its electron-withdrawing or electron-donating strength. uni.lu For instance, electron-withdrawing groups, such as fluorine, can stabilize the N1 and N3 anions of this compound derivatives, thereby increasing their acidity. uni.lu

Applications in Biochemical Probes and Enzyme Inhibition

This compound derivatives are widely employed as biochemical probes and markers in molecular biology research. nih.gov Their ability to interfere with fundamental biological processes also makes them valuable as enzyme inhibitors. nih.govbiobasic.com

This compound Analogues as Inhibitors of DNA Repair Enzymes (e.g., UDG inhibitors)

This compound-DNA glycosylases (UDG) are critical DNA repair enzymes responsible for recognizing and excising this compound bases that appear in DNA, either from cytosine deamination or accidental dUMP incorporation. annualreviews.orgnih.govresearchgate.net Given their vital role in maintaining genome integrity and various biological processes, including antibody diversity and viral DNA replication, UNG enzymes are considered promising targets for small molecule inhibitors. nih.govresearchgate.net

Several this compound analogues have demonstrated inhibitory activity against UDG. For example, 6-aminothis compound (B15529) and 5-azathis compound can inhibit UDG almost as effectively as unsubstituted this compound. annualreviews.org While 5-fluorothis compound (5-FU) is a weak inhibitor, it can be excised by E. coli or human this compound-DNA glycosylase, albeit at a significantly slower rate compared to unsubstituted this compound. annualreviews.org Competitive inhibitors of UDG, particularly when incorporated into synthetic oligonucleotides, can be potent. acs.org 1'-Cyano-2'-deoxyuridine (CNdU), a modified nucleotide, acts as a nanomolar competitive inhibitor of this compound DNA glycosylase. acs.org Research has also identified novel fragments, such as tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3), that are enriched in inhibitors of human and vaccinia virus UNG enzymes. researchgate.net Studies suggest that some this compound derivatives may bind to human UNG through two distinct modes: competitively at the active site and at a weaker, noncompetitive site. nih.gov

This compound Derivatives in Nucleic Acid Synthesis Interference for Research

This compound derivatives are extensively utilized in research to interfere with nucleic acid synthesis, providing valuable tools for understanding cellular processes. 5-Fluorothis compound (5-FU) is a well-known example that interferes with both DNA and RNA synthesis. fishersci.ienih.gov Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby disrupting nucleoside synthesis and interfering with DNA replication. fishersci.ienih.gov Additionally, the bioactive form of 5-FU can interfere with this compound, affecting regular RNA function and synthesis. nih.gov

Another derivative, 5-aminothis compound, has been shown to block DNA synthesis and induce replication stress. biobasic.com Halogenated 2'-deoxyuridines, such as CldU, BrdU, and IdU, serve as important labeling substrates for studies investigating DNA synthesis and degradation mechanisms. fishersci.se Similarly, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue, is incorporated into the DNA of dividing cells and is widely used to assay DNA synthesis in cell culture and to track proliferating cells in various biological systems. wikipedia.orgcenmed.com EdU labeling offers advantages over traditional methods, as its detection does not require harsh heat or acid treatment. wikipedia.org

This compound-Containing Oligonucleotides and Their Research Utility

This compound is an integral component of RNA, serving as one of the four nucleotide bases alongside adenine (B156593), guanine (B1146940), and cytosine. uni.lu The incorporation of this compound into oligonucleotides provides unique research utility, particularly in the study of nucleic acid structure, function, and interactions.

Modified oligonucleotides containing single lesions, such as this compound, are employed for the biochemical characterization of DNA repair pathways, specifically the base excision repair (BER) pathway. mdpi.com Researchers can design oligonucleotides to study the binding of proteins, enzymes, or other molecules to specific DNA or RNA sequences, as well as to investigate the effects of mutations or damage on nucleic acid structure and function. mdpi.com

This compound-containing oligonucleotides are also valuable as probes in identifying RNA and DNA sequencing. biobasic.com For instance, peptide nucleic acids (PNAs), which can act as RNA analogues, have been explored in interaction studies, such as evaluating the ability of ligands to interfere with HuR–PNA complexes. researchgate.net The use of uridine (B1682114) (this compound linked to a ribose sugar) and its derivatives in chemical biology research has inspired the development of novel approaches for enzyme inhibitor discovery and antibiotic development. nih.gov Oligonucleotides containing this compound are also used in various applications, including aptamers, antisense oligonucleotides, molecular barcodes, and gene expression analysis. biobasic.com The efficiency of this compound DNA glycosylase activity can be analyzed using selected oligonucleotides immobilized on surfaces, providing reliable data for understanding DNA repair systems. nih.gov

Table 2: Applications of this compound Derivatives in Research

| This compound Derivative/Class | Primary Research Application/Mechanism |

| 5-Fluorothis compound (5-FU) | Inhibitor of thymidylate synthase, interferes with DNA/RNA synthesis fishersci.ienih.gov |

| 5-Bromothis compound | Antimetabolite, substitutes for thymine in DNA, induces DNA mutation mdpi.comuni.lu |

| 5-Iodothis compound | Antimetabolite, incorporated into DNA wikidata.org |

| 5-Aminothis compound | Blocks DNA synthesis, induces replication stress biobasic.com |

| Halogenated 2'-deoxyuridines (CldU, BrdU, IdU) | Labeling substrates for DNA synthesis and degradation studies fishersci.se |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Assays DNA synthesis, tracks proliferating cells wikipedia.orgcenmed.com |

| 6-Aminothis compound, 5-Azathis compound | Inhibitors of this compound-DNA Glycosylase (UDG) annualreviews.org |

| 1'-Cyano-2'-deoxyuridine (CNdU) | Potent competitive inhibitor of UDG acs.org |